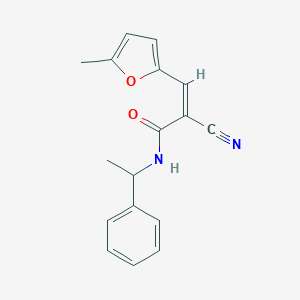![molecular formula C23H24N2O3S B449929 ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449929.png)
ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a naphthylamino group, a cyclohepta[b]thiophene ring, and an ethyl ester functional group. It is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
The synthesis of ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the naphthylamino group: This step often involves the use of naphthylamine and appropriate coupling reagents to attach the naphthylamino group to the cyclohepta[b]thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the naphthylamino group or the ester functional group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyestuffs, where its unique structure imparts desirable properties to the final products .
Wirkmechanismus
The mechanism of action of ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Naphthylamino compounds: These compounds contain the naphthylamino group and are studied for their potential pharmaceutical applications.
Ethyl esters: Compounds with ethyl ester functional groups are commonly used in organic synthesis and have various industrial applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities .
Eigenschaften
Molekularformel |
C23H24N2O3S |
|---|---|
Molekulargewicht |
408.5g/mol |
IUPAC-Name |
ethyl 2-(naphthalen-1-ylcarbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3S/c1-2-28-22(26)20-17-12-4-3-5-14-19(17)29-21(20)25-23(27)24-18-13-8-10-15-9-6-7-11-16(15)18/h6-11,13H,2-5,12,14H2,1H3,(H2,24,25,27) |
InChI-Schlüssel |
WFSQIZLVBYFSIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449846.png)
![5-(4-bromophenyl)-N-{3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449847.png)

![N-{3-(4-bromophenoxy)-5-nitrophenyl}-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449853.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449857.png)
![2-{2-ethoxy-4-[(E)-{2-[(2-methylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B449858.png)

![4-[3-(N-nonanoylethanehydrazonoyl)anilino]-4-oxobutanoic acid](/img/structure/B449861.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449866.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449867.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(3-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B449875.png)

